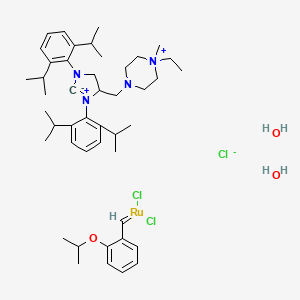
(1,3-Bis(2,6-diisopropylphenyl)-4-((4-ethyl-4-methylpiperzain-1-ium-1-yl)methyl)imidazolidin-2-ylidene)(2-isopropoxybenzylidene)ruthenium(II)dichloride chloride dihydrate FixCat
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1,3-Bis(2,6-diisopropilfenil)-4-((4-etil-4-metilpiperazain-1-io-1-il)metil)imidazolidin-2-ilideno)(2-isopropoxibencilideno)rutenio(II)dicloruro cloruro dihidrato FixCat: es un compuesto a base de rutenio ampliamente utilizado en reacciones de metátesis de olefinas. Este compuesto es conocido por su alta estabilidad y eficiencia en la catálisis de diversas transformaciones químicas, lo que lo convierte en una herramienta valiosa tanto en entornos académicos como industriales.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (1,3-Bis(2,6-diisopropilfenil)-4-((4-etil-4-metilpiperazain-1-io-1-il)metil)imidazolidin-2-ilideno)(2-isopropoxibencilideno)rutenio(II)dicloruro cloruro dihidrato FixCat implica varios pasos. El proceso generalmente comienza con la preparación del ligando imidazolidin-2-ilideno, seguido de su coordinación a un centro de rutenio.
Métodos de producción industrial
En un entorno industrial, la producción de este compuesto se escala utilizando rutas sintéticas similares pero con condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso implica un control cuidadoso de la temperatura, la presión y las concentraciones de reactivos para obtener el producto deseado de manera eficiente.
Análisis De Reacciones Químicas
Tipos de reacciones
(1,3-Bis(2,6-diisopropilfenil)-4-((4-etil-4-metilpiperazain-1-io-1-il)metil)imidazolidin-2-ilideno)(2-isopropoxibencilideno)rutenio(II)dicloruro cloruro dihidrato FixCat principalmente experimenta reacciones de metátesis de olefinas. Estas reacciones incluyen:
Metátesis cruzada (CM): Implica el intercambio de grupos alquidénicos entre olefinas.
Metátesis de cierre de anillo (RCM): Forma olefinas cíclicas a partir de dienos.
Polimerización de metátesis de apertura de anillo (ROMP): Produce polímeros a partir de olefinas cíclicas.
Reactivos y condiciones comunes
El compuesto se usa típicamente en presencia de sustratos de olefina en condiciones de atmósfera inerte. Los solventes comunes incluyen diclorometano y tolueno. Las reacciones a menudo se llevan a cabo a temperatura ambiente o a temperaturas ligeramente elevadas para mejorar la velocidad de reacción.
Principales productos
Los principales productos formados a partir de estas reacciones son varios compuestos olefínicos, incluidas estructuras cíclicas y poliméricas, dependiendo de la reacción de metátesis específica empleada.
Aplicaciones Científicas De Investigación
(1,3-Bis(2,6-diisopropilfenil)-4-((4-etil-4-metilpiperazain-1-io-1-il)metil)imidazolidin-2-ilideno)(2-isopropoxibencilideno)rutenio(II)dicloruro cloruro dihidrato FixCat tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como catalizador en la síntesis orgánica, particularmente en la formación de arquitecturas moleculares complejas a través de la metátesis de olefinas.
Biología: Se emplea en la síntesis de moléculas biológicamente activas y productos naturales.
Medicina: Se investiga por su potencial en el desarrollo de fármacos y la síntesis de intermedios farmacéuticos.
Industria: Se utiliza en la producción de polímeros y materiales avanzados con propiedades específicas.
Mecanismo De Acción
El mecanismo de acción de (1,3-Bis(2,6-diisopropilfenil)-4-((4-etil-4-metilpiperazain-1-io-1-il)metil)imidazolidin-2-ilideno)(2-isopropoxibencilideno)rutenio(II)dicloruro cloruro dihidrato FixCat implica la coordinación del centro de rutenio al sustrato de olefina, seguido de la formación de un intermedio metalaciclobutano. Este intermedio luego experimenta una serie de reordenamientos de enlaces, lo que lleva a la formación del producto olefínico deseado y la regeneración del catalizador activo.
Comparación Con Compuestos Similares
Compuestos similares a (1,3-Bis(2,6-diisopropilfenil)-4-((4-etil-4-metilpiperazain-1-io-1-il)metil)imidazolidin-2-ilideno)(2-isopropoxibencilideno)rutenio(II)dicloruro cloruro dihidrato FixCat incluyen:
Catalizador Nitro-Grela: Conocido por su alta actividad en reacciones de metátesis pero más sensible a las impurezas.
Catalizador Nitro-Grela-SIPr: Ofrece mayor estabilidad en comparación con el catalizador Nitro-Grela.
Catalizadores GreenCat: Proporcionan una excelente selectividad y estabilidad en las reacciones de metátesis.
En comparación con estos catalizadores, (1,3-Bis(2,6-diisopropilfenil)-4-((4-etil-4-metilpiperazain-1-io-1-il)metil)imidazolidin-2-ilideno)(2-isopropoxibencilideno)rutenio(II)dicloruro cloruro dihidrato FixCat es menos sensible a las impurezas y ofrece una mejor selectividad y estabilidad, lo que lo convierte en una opción preferida en muchas aplicaciones .
Propiedades
Fórmula molecular |
C45H71Cl3N4O3Ru |
|---|---|
Peso molecular |
923.5 g/mol |
Nombre IUPAC |
4-[[1,3-bis[2,6-di(propan-2-yl)phenyl]-4,5-dihydro-2H-imidazol-3-ium-2-id-4-yl]methyl]-1-ethyl-1-methylpiperazin-1-ium;dichloro-[(2-propan-2-yloxyphenyl)methylidene]ruthenium;chloride;dihydrate |
InChI |
InChI=1S/C35H55N4.C10H12O.3ClH.2H2O.Ru/c1-11-39(10)20-18-36(19-21-39)22-29-23-37(34-30(25(2)3)14-12-15-31(34)26(4)5)24-38(29)35-32(27(6)7)16-13-17-33(35)28(8)9;1-8(2)11-10-7-5-4-6-9(10)3;;;;;;/h12-17,25-29H,11,18-23H2,1-10H3;3-8H,1-2H3;3*1H;2*1H2;/q+1;;;;;;;+2/p-3 |
Clave InChI |
YSJKIRYJEOTTTL-UHFFFAOYSA-K |
SMILES canónico |
CC[N+]1(CCN(CC1)CC2CN([C-]=[N+]2C3=C(C=CC=C3C(C)C)C(C)C)C4=C(C=CC=C4C(C)C)C(C)C)C.CC(C)OC1=CC=CC=C1C=[Ru](Cl)Cl.O.O.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


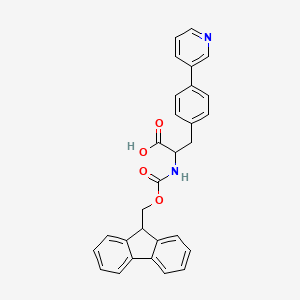
![rac-(3R,4R)-1-[(tert-butoxy)carbonyl]-4-(cyclopropylmethyl)pyrrolidine-3-carboxylic acid, trans](/img/structure/B12308258.png)


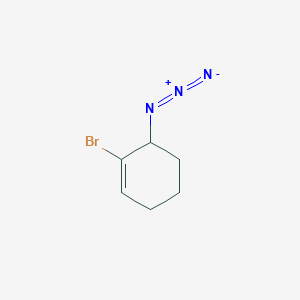
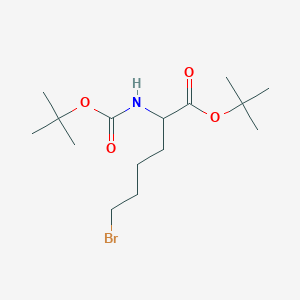
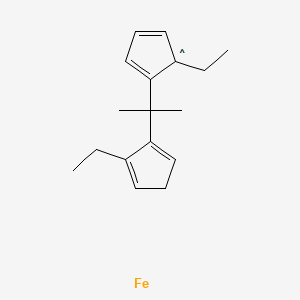
![Cyclopenta[c]pyran-3(1H)-one, 6-(acetyloxy)hexahydro-7-methyl-,(4aR,6S,7R,7aS)-](/img/structure/B12308289.png)
![Di-mu-chlorotetrakis[2-(2-pyridinyl-kN)phenyl-kC]diiridium(III)](/img/structure/B12308290.png)
![(6R,7R)-3-(((5-methyl-1,3,4-thiadiazol-2-yl)thio)methyl)-8-oxo-7-pivalamido-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylicacid](/img/structure/B12308302.png)
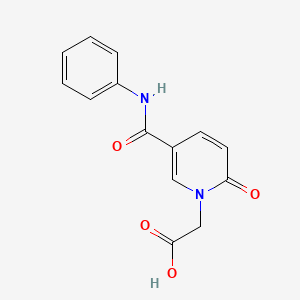
![tert-butyl 7-bromo-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine-1-carboxylate](/img/structure/B12308309.png)
![(E)-6-(15-hydroxy-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl)-2-methylhept-2-enoic acid](/img/structure/B12308323.png)
![17-(4,5-dihydroxy-6-methylhept-6-en-2-yl)-3,7-dihydroxy-4,4,13,14-tetramethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-9-carbaldehyde](/img/structure/B12308331.png)
